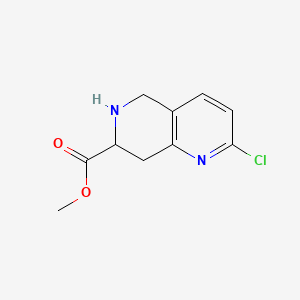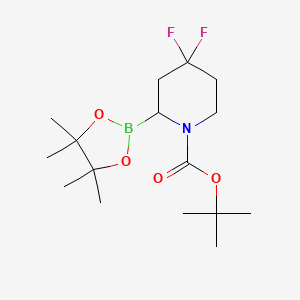
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex naphthyridine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate can be compared with other naphthyridine derivatives such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: Similar in structure but lacks the chloro and carboxylate groups, resulting in different chemical reactivity and biological activity.
2-Methyl-[1,8]naphthyridine: Contains a methyl group instead of a chloro group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)8-4-7-6(5-12-8)2-3-9(11)13-7/h2-3,8,12H,4-5H2,1H3 |
InChI-Schlüssel |
MVUICUXHHPTYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)



![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)

![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)



